Tert-butyl 4,4-dimethyl-5-oxohexanoate
Description
Tert-butyl 4,4-dimethyl-5-oxohexanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a dimethyl group, and a keto group within its molecular structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
CAS No. |
143663-88-1 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl 4,4-dimethyl-5-oxohexanoate |
InChI |
InChI=1S/C12H22O3/c1-9(13)12(5,6)8-7-10(14)15-11(2,3)4/h7-8H2,1-6H3 |
InChI Key |
CNVQMESATZYZSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-dimethyl-5-oxohexanoate can be achieved through several methods. One common approach involves the esterification of 4,4-dimethyl-5-oxohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions. Key findings include:
Aqueous Micellar Hydrolysis
Reactions in aqueous micellar systems yield 4,4-dimethyl-5-oxohexanoic acid ( ):
| Condition | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acidic (HCl) | Aqueous micelles | 70°C | 85–90 |
| Basic (NaOH) | Water/THF | 25°C | 78–82 |
Reduction Reactions
The ketone group is selectively reduced to form diastereomeric alcohols.
Sodium Borohydride Reduction
In aqueous micellar aggregates at 0–5°C, the ketone group is reduced to a secondary alcohol with high diastereomeric excess ( ):
| Solvent System | Temperature | Diastereomeric Excess (%) |
|---|---|---|
| Water/THF micelles | 0–5°C | ≥80 |
| Methanol/THF | -78°C | 70 |
Condensation and Cyclization
The compound participates in condensation reactions with carbonyl-protecting agents.
Reaction with 2,2-Dimethoxypropane
In dichloromethane with D-10-camphorsulfonic acid, the diol intermediate forms a cyclic ketal ( ):
| Solvent | Catalyst | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| CHCl | Camphorsulfonic acid | 40°C | 12 h | 92 |
Oxidation and Side Reactions
The ketone group shows sensitivity to oxidative conditions and enolization.
Enolization Kinetics
Studies in aqueous buffers reveal pH-dependent enolization rates ( ):
| pH | Temperature (°C) | Rate Constant (×10 s) |
|---|---|---|
| 4.0 | 145 | 1.2 |
| 7.0 | 145 | 3.8 |
| 9.0 | 172 | 15.6 |
Base-Induced Elimination
Under strong basic conditions (e.g., LiHMDS), tert-butyl esters undergo elimination to form α,β-unsaturated ketones ( ):
Reaction with Organometallic Reagents
The ketone reacts with Reformatsky reagents (e.g., tert-butyl bromoacetate/Zn) to form β-hydroxy esters ( ):
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| t-Bu bromoacetate/Zn | THF | 65°C | 65 |
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Statins
Tert-butyl 4,4-dimethyl-5-oxohexanoate serves as a crucial intermediate in the synthesis of statins, such as atorvastatin and rosuvastatin. These compounds are widely used to lower cholesterol levels in patients with hyperlipidemia. The synthesis process often involves multi-step reactions where this compound is transformed into more complex structures that exhibit HMG-CoA reductase inhibition properties, essential for cholesterol biosynthesis regulation .
2. Novel Drug Development
Recent studies have explored the potential of this compound derivatives in developing new pharmaceuticals with enhanced efficacy and reduced side effects. Its structural features allow for modifications that can lead to compounds with improved bioavailability and therapeutic profiles .
Industrial Applications
1. Chemical Synthesis
In industrial chemistry, this compound is utilized as a building block for synthesizing various chemical products. Its reactivity allows it to participate in several chemical transformations, making it valuable in producing specialty chemicals and agrochemicals .
2. Polymer Production
The compound is also explored for its potential use in polymer chemistry. It can be employed as a monomer or additive in the production of polymers with specific properties, such as enhanced thermal stability or improved mechanical strength .
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dimethyl-5-oxohexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The keto group can also be involved in redox reactions, influencing metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-methyl-3,5-dioxohexanoate
- Tert-butyl 6-chloro-3,5-dioxohexanoate
- Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4,4-dimethyl-5-oxohexanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of both tert-butyl and dimethyl groups provides steric hindrance, influencing the compound’s reactivity and stability. Additionally, the keto group offers a site for various chemical transformations, making it a versatile intermediate in organic synthesis .
Biological Activity
Tert-butyl 4,4-dimethyl-5-oxohexanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological properties, and implications in various therapeutic contexts.
Chemical Structure and Synthesis
This compound is characterized by its ester functional group and a ketone moiety. The synthesis of this compound typically involves the condensation of tert-butyl acetoacetate with appropriate aldehydes or ketones under acidic conditions. A notable method includes the use of phosphine organocatalysis, which enhances yields and enantiomeric purity in reactions involving nucleophilic additions to electrophilic substrates .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity . In vitro studies have demonstrated its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a crucial role, such as neurodegenerative disorders .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Studies have shown that it can inhibit the production of pro-inflammatory cytokines in various cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Role in Cancer Research
Recent studies have explored the use of this compound as a chemotherapeutic agent . It has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. This mechanism highlights its potential as an adjunct therapy in cancer treatment, particularly for tumors resistant to conventional therapies .
Case Studies
- In Vitro Studies on Cancer Cell Lines
- Oxidative Stress Models
Data Tables
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4,4-dimethyl-5-oxohexanoate, and how do reaction conditions influence yield?
The compound can be synthesized via phosphonate-mediated aldol reactions, as demonstrated in the preparation of structurally similar keto esters like methyl 6-(dimethoxyphosphoryl)-2,4-dimethyl-5-oxohexanoate. Key steps include:
- Use of dimethyl methylphosphonate and s-BuLi for enolate formation.
- Reaction with cyclic ketones (e.g., cyclohexanone) in anhydrous THF under controlled temperatures (0°C to reflux).
- Acidic workup (e.g., glacial acetic acid) to isolate the product. Yield optimization requires strict anhydrous conditions and stoichiometric control of the base (e.g., 1.1–1.3 eq. s-BuLi) to minimize side reactions .
Q. What purification methods are effective for this compound, and how is purity validated?
- Chromatography : Silica gel column chromatography using gradients of ethyl acetate/hexane (20–40% EtOAc) is standard.
- Recrystallization : Ethanol/water mixtures at low temperatures (4°C) improve crystallinity.
- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (400 MHz, CDCl₃, δ 1.4–1.5 ppm for tert-butyl protons). GC/MS can detect volatile impurities (e.g., residual solvents) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Thermal stability : Store at –20°C in amber vials to prevent ketone degradation. Avoid prolonged exposure to >25°C.
- Hydrolytic sensitivity : The ester group is susceptible to hydrolysis in acidic/basic conditions. Stability tests in buffers (pH 2–12) show decomposition rates increase above pH 9 .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes in this compound synthesis?
The reaction proceeds via a Zimmerman-Traxler transition state in the aldol step. Steric hindrance from the tert-butyl group directs syn-addition, favoring the cis-configuration at the β-keto ester moiety. Computational studies (DFT, COMSOL Multiphysics) can model steric and electronic effects to predict regioselectivity .
Q. How can flow chemistry techniques improve the scalability of this compound synthesis?
- Continuous-flow reactors enable precise temperature control (e.g., 0°C for enolate formation) and rapid mixing, reducing side products.
- Design of Experiments (DoE) with parameters like residence time (2–10 min) and reagent ratios optimizes yield (>85% in pilot trials).
- Example setup: Teflon tubing reactor with inline IR monitoring for real-time adjustment .
Q. How do contradictory NMR data arise in characterizing this compound derivatives, and how can they be resolved?
Discrepancies in ¹³C NMR shifts (e.g., carbonyl peaks at 205–210 ppm) may stem from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ alters hydrogen bonding.
- Dynamic stereochemistry : Rotameric equilibria in solution broaden signals.
- Resolution : Use low-temperature NMR (–40°C) or derivatization (e.g., silylation) to lock conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
